molecular formula C9H8FNO B12842668 O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine

O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine

Cat. No.: B12842668
M. Wt: 165.16 g/mol
InChI Key: PLRXEYOCDRCTJX-UHFFFAOYSA-N
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Description

O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine is a chemical compound with the molecular formula C9H8FNO It is known for its unique structure, which includes a fluorophenyl group attached to a propynyl chain, and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine typically involves the reaction of 2-fluorophenylacetylene with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts such as palladium or copper, which facilitate the coupling reaction between the alkyne and hydroxylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes, thereby affecting cellular function and signaling .

Comparison with Similar Compounds

Similar Compounds

  • O-[3-(3-fluorophenyl)prop-2-ynyl]hydroxylamine
  • O-[3-(4-fluorophenyl)prop-2-ynyl]hydroxylamine
  • O-[3-(2-chlorophenyl)prop-2-ynyl]hydroxylamine

Uniqueness

O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine

InChI

InChI=1S/C9H8FNO/c10-9-6-2-1-4-8(9)5-3-7-12-11/h1-2,4,6H,7,11H2

InChI Key

PLRXEYOCDRCTJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CCON)F

Origin of Product

United States

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